molecular formula C12H16ClNO2 B2547026 Tert-butyl 2-(4-amino-3-chlorophenyl)acetate CAS No. 2248373-25-1

Tert-butyl 2-(4-amino-3-chlorophenyl)acetate

Cat. No.: B2547026
CAS No.: 2248373-25-1
M. Wt: 241.72
InChI Key: FOIJGUIYCOBYSV-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-amino-3-chlorophenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl ester group attached to a phenyl ring substituted with an amino group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-amino-3-chlorophenyl)acetate typically involves the esterification of 2-(4-amino-3-chlorophenyl)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of flow microreactor systems allows for better control of reaction parameters and can lead to a more sustainable and scalable process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-amino-3-chlorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-(4-amino-3-chlorophenyl)acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand the effects of various substituents on biological activity.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-amino-3-chlorophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can affect various biochemical pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(4-amino-3-chlorophenyl)acetate is unique due to the specific combination of the tert-butyl ester group, the amino group, and the chlorine atom on the phenyl ring. This unique structure imparts distinct chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

tert-butyl 2-(4-amino-3-chlorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)7-8-4-5-10(14)9(13)6-8/h4-6H,7,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIJGUIYCOBYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC(=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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